molecular formula C13H16N4O4S B2727477 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-17-2

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2727477
CAS No.: 941928-17-2
M. Wt: 324.36
InChI Key: UWGMZSZELPHXAB-UHFFFAOYSA-N
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Description

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-2,4-dione core. The compound’s 8-position pyridin-3-ylsulfonyl group and 3-methyl substitution distinguish it from analogs, influencing both its physicochemical properties and biological activity. Synthetically, the core structure is typically constructed via Bucherer–Berg reactions and Ullmann couplings, followed by reductive amination or sulfonylation to introduce substituents .

Properties

IUPAC Name

3-methyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-16-11(18)13(15-12(16)19)4-7-17(8-5-13)22(20,21)10-3-2-6-14-9-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGMZSZELPHXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing pyridine-sulfonamide scaffolds possess significant antifungal properties against various strains, including Candida albicans and Rhodotorula mucilaginosa . The incorporation of the triazole moiety enhances this activity.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly as a part of hybrid molecules that combine triazine and sulfonamide structures. These hybrids have demonstrated promising results in inhibiting tumor growth in vitro .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.

Case Studies

Several studies have documented the effectiveness of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Antifungal Evaluation : A series of pyridine-sulfonamide derivatives were synthesized and tested against fungal strains. Many exhibited greater efficacy than standard treatments like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
  • Anticancer Research : Molecular hybrids incorporating this compound were designed to target cancer cell lines effectively. In vitro assays showed significant cytotoxicity against various cancer types, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntifungalCandida albicansMIC ≤ 25 µg/mL
AntifungalRhodotorula mucilaginosaMIC ≤ 25 µg/mL
AnticancerVarious Cancer Cell LinesSignificant cytotoxicity

Mechanism of Action

The mechanism of action of 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ primarily in substituents at the 3-, 8-, or peripheral positions. These modifications impact target binding, solubility, and metabolic stability.

Compound Name Substituents (Position) Molecular Formula Key Activity/Application Reference ID
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl C₁₄H₁₅N₃O₂ Reference standard for synthesis
8-(3-Chloro-5-(trifluoromethyl)pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(3-Cl-5-CF₃-pyridinyl) C₁₃H₁₂ClF₃N₄O₂ HIF-PHD inhibition (preclinical)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1-methyl, 8-phenyl C₁₄H₁₅N₃O₂ Synthetic intermediate
RS102221 8-(5-(2,4-dimethoxy-phenylsulfonamido)) C₂₄H₂₇F₃N₄O₆S 5-HT₂C receptor antagonist
8-(4-Ethylpyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(4-ethylpyridine-2-carbonyl), 3-methyl C₁₆H₂₀N₄O₃ Undisclosed (screening compound)

Key Observations :

  • Sulfonyl vs. Aryl Groups : The pyridin-3-ylsulfonyl group in the target compound may enhance hydrogen bonding and solubility compared to phenyl or benzyl groups (e.g., in ).
  • Methyl Substitution : The 3-methyl group is conserved in several analogs (e.g., ), suggesting its role in stabilizing the spirocyclic conformation.

SAR Trends :

  • 8-Position : Bulky or electron-withdrawing groups (e.g., pyridinylsulfonyl, trifluoromethyl) improve target affinity and metabolic stability.
  • 3-Position : Methyl or small alkyl groups optimize steric compatibility with enzyme pockets .

Physicochemical Properties

  • LogP and Solubility : The pyridin-3-ylsulfonyl group in the target compound likely reduces lipophilicity (predicted LogP ~1.5) compared to benzyl (LogP ~2.8) or trifluoromethyl-substituted analogs (LogP ~3.2) .
  • Molecular Weight : Most analogs fall within 300–500 Da, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₅O₃S
  • Molecular Weight : 273.32 g/mol

The unique spirocyclic structure contributes to its biological properties, particularly its interactions with various biological targets.

Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant biological activities, primarily through the following mechanisms:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that these compounds can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury. This mechanism is particularly relevant in models of myocardial infarction (MI) .
  • Interaction with ATP Synthase Complex : The compounds have been found to preserve mitochondrial ATP levels by interacting with the ATP synthase complex, thereby enhancing cellular energy metabolism .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cardiovascular Diseases : Due to its ability to inhibit mPTP and improve cardiac function post-MI, this compound shows promise in treating cardiovascular conditions associated with ischemia and reperfusion injury .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Cardiac Function Improvement : In a study involving animal models of MI, administration of triazaspirodecane derivatives led to a significant reduction in apoptotic rates and improved cardiac function during reperfusion .
  • Safety Profile : The selected compounds did not exhibit off-target effects at cellular and mitochondrial levels, indicating a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Ongoing research is focused on optimizing the chemical structure of these compounds to enhance their efficacy and selectivity for specific biological targets .

Data Table of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compoundTBDmPTP inhibition, cardioprotective effects
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione52094-69-6Anti-inflammatory properties
Pyrazolo-triazine derivativesTBDSelective CDK inhibition

Q & A

Q. Why do certain substituents enhance in vitro potency but reduce cellular permeability?

  • Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. Bulky substituents (e.g., trifluoromethyl) may increase logP but reduce permeability via steric hindrance. Balance by introducing polar groups (e.g., hydroxyl) while monitoring cytotoxicity .

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